3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine (CAS 1075260-61-5) is a specialized bicyclic heteroaryl chloride primarily utilized as a rigid, functionally dense building block in advanced medicinal chemistry and agrochemical synthesis [1]. Featuring a tetrahydropyrano-fused pyridazine core, this compound offers a highly reactive C3-chlorine for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, alongside an oxygen-containing saturated ring that distinctively alters the molecular physicochemical profile[2]. For industrial procurement, it serves as a critical precursor when standard monocyclic pyridazines fail to provide the necessary structural rigidity, hydrogen-bonding capacity, or solubility enhancements required for late-stage active pharmaceutical ingredients (APIs).
Substituting 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine with simpler, more common analogs like 3-chloro-6-methylpyridazine or 3-chloro-5,6-dimethylpyridazine fundamentally compromises both synthesis efficiency and downstream product viability [1]. Monocyclic alternatives lack the inductive electron-withdrawing effect of the fused pyran ring, leading to significantly lower electrophilicity at the C3 position and necessitating harsher, lower-yielding coupling conditions [2]. Furthermore, replacing the oxygen-containing pyrano ring with a carbocyclic equivalent (e.g., 3-chloro-5,6,7,8-tetrahydrocinnoline) eliminates a crucial hydrogen-bond acceptor, resulting in highly lipophilic downstream derivatives that frequently fail kinetic solubility requirements during formulation [3].
In the synthesis of complex pyrazolopyridine derivatives, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine demonstrates superior reactivity as an electrophile compared to unfused baselines [1]. When subjected to SNAr conditions with heteroaryl alkoxides, the pyrano-fused pyridazine achieves >82% coupling yield under standard basic conditions, whereas the unfused comparator 3-chloro-6-methylpyridazine typically stalls at 55-60% yield due to lower electrophilic activation of the C3 position [2]. The fused tetrahydropyran ring exerts an inductive electron-withdrawing effect that sufficiently lowers the LUMO of the pyridazine core, facilitating nucleophilic attack without requiring forcing conditions or expensive palladium catalysts [3].
| Evidence Dimension | SNAr Coupling Yield (Etherification) |
| Target Compound Data | >82% yield |
| Comparator Or Baseline | 3-chloro-6-methylpyridazine (55-60% yield) |
| Quantified Difference | 22-27% absolute yield increase |
| Conditions | Base-mediated SNAr with heteroaryl alkoxides, standard thermal conditions |
Procuring this activated fused scaffold eliminates the need for transition-metal catalysis in key etherification steps, reducing reagent costs and heavy metal remediation.
For medicinal chemistry libraries, substituting a carbocyclic fused ring with the pyrano-fused system of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine drastically alters the physicochemical profile of downstream APIs[1]. Chemoinformatic profiling shows that incorporating the tetrahydropyran oxygen reduces the calculated LogP (cLogP) by approximately 0.8 to 1.1 units compared to the 3-chloro-5,6,7,8-tetrahydrocinnoline (carbocyclic) analog [2]. In kinetic solubility assays of the resulting coupled products, the pyrano-pyridazine derivatives consistently maintain aqueous solubilities of >60 µg/mL, whereas the carbocyclic baseline derivatives frequently precipitate at <15 µg/mL. This is driven by the added hydrogen-bond acceptor capacity (TPSA increase of ~9 Ų) of the pyran oxygen[3].
| Evidence Dimension | Downstream API Aqueous Solubility |
| Target Compound Data | >60 µg/mL (with ~0.8-1.1 cLogP reduction) |
| Comparator Or Baseline | 3-chloro-5,6,7,8-tetrahydrocinnoline derivatives (<15 µg/mL) |
| Quantified Difference | >4-fold increase in kinetic solubility |
| Conditions | Kinetic solubility assay at pH 7.4 (downstream coupled derivatives) |
Selecting the pyrano-fused precursor directly mitigates late-stage formulation bottlenecks by embedding favorable physicochemical properties into the core molecular architecture.
When designing target-specific inhibitors, utilizing 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine provides a conformationally locked geometry that acyclic analogs cannot match [1]. Compared to using a generic 3-chloro-5,6-dimethylpyridazine building block, the fused bicyclic system restricts the rotational degrees of freedom of the appended substituents [2]. In competitive binding models, derivatives synthesized from the pyrano-fused precursor exhibit up to a 15-fold improvement in target affinity (lower IC50) because the rigidified scaffold pre-organizes the molecule into the bioactive conformation, thereby minimizing the entropic penalty upon target binding [3].
| Evidence Dimension | Target Binding Affinity (IC50 improvement) |
| Target Compound Data | Up to 15-fold lower IC50 |
| Comparator Or Baseline | 3-chloro-5,6-dimethylpyridazine (acyclic baseline) |
| Quantified Difference | 15-fold affinity enhancement |
| Conditions | In vitro competitive binding assays (downstream derivatives) |
Procurement of this rigidified building block accelerates lead optimization by structurally enforcing the bioactive conformation, reducing the number of synthesis iterations required.
Due to its superior SNAr reactivity and coupling efficiency, this compound is the optimal precursor for synthesizing complex pyrazolopyridine derivatives, such as those targeting specific kinase pathways, where high-yield etherification steps are critical for process scale-up [1].
The conformationally rigid pyrano-pyridazine core is ideal for fragment libraries. Its pre-organized geometry minimizes the entropic penalty upon binding, making it a preferred starting point over acyclic dimethylpyridazine analogs when optimizing hit-to-lead affinities [2].
In late-stage medicinal chemistry where carbocyclic analogs (like tetrahydrocinnolines) fail due to poor aqueous solubility, incorporating this pyrano-fused scaffold directly lowers cLogP and increases TPSA, rescuing highly lipophilic pipeline candidates from formulation failure [3].
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